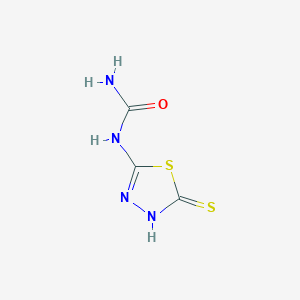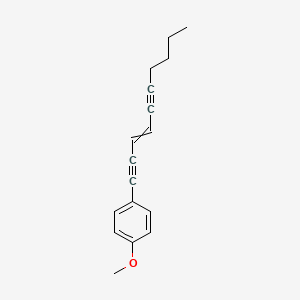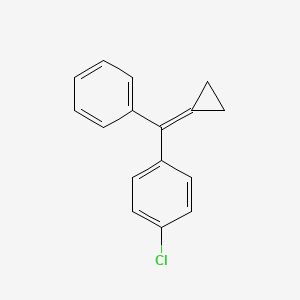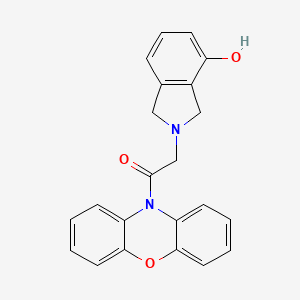
1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane is an organosilicon compound characterized by the presence of a disiloxane backbone with a 2,2-diphenylethyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane typically involves the reaction of 2,2-diphenylethanol with chloropentamethyldisiloxane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the siloxane bond. The general reaction scheme is as follows:
2,2-Diphenylethanol+ChloropentamethyldisiloxaneBasethis compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed.
化学反応の分析
Types of Reactions
1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The siloxane bond can be hydrolyzed under acidic or basic conditions to form silanols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Substitution: Electrophiles like halogens or nitro groups can be introduced using appropriate reagents.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the siloxane bond.
Major Products
Oxidation: Silanols or siloxane derivatives.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Silanols and corresponding alcohols.
科学的研究の応用
1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane has several applications in scientific research:
Organic Synthesis: Used as a reagent or intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with unique properties, such as hydrophobic coatings and silicone-based polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and as a precursor for other organosilicon compounds.
作用機序
The mechanism of action of 1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane depends on its application. In organic synthesis, it acts as a reagent that can participate in various chemical reactions. In material science, its unique structural properties contribute to the formation of materials with desired characteristics. In biological applications, it may interact with molecular targets through hydrophobic interactions and other non-covalent forces.
類似化合物との比較
Similar Compounds
1-(2,2-Diphenylethyl)piperazine: Used in medicinal chemistry for its pharmacological properties.
2,2-Diphenylethyl isocyanate: Employed in the synthesis of polyurethanes and other polymers.
N-(2,2-Diphenylethyl)-4-hydroxy-1,2,5-thiadiazole-3-carboxamide: Investigated for its potential as an antimalarial agent.
Uniqueness
1-(2,2-Diphenylethyl)-1,1,3,3,3-pentamethyldisiloxane is unique due to its disiloxane backbone, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and expands its range of applications in various fields.
特性
CAS番号 |
820207-16-7 |
|---|---|
分子式 |
C19H28OSi2 |
分子量 |
328.6 g/mol |
IUPAC名 |
2,2-diphenylethyl-dimethyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C19H28OSi2/c1-21(2,3)20-22(4,5)16-19(17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15,19H,16H2,1-5H3 |
InChIキー |
ZWBYCKJGSKXHOE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)O[Si](C)(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-3-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14216949.png)

![N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14216960.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl-](/img/structure/B14216967.png)




![2-(2',6'-Dimethyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14217007.png)

![Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol](/img/structure/B14217016.png)
![9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14217017.png)

![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
